molecular formula C29H30FN5O3 B2837013 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-73-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2837013
M. Wt: 515.589
InChI Key: IFPLSJLYJAOEMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research on compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide reveals significant antimicrobial and antibacterial activities. These compounds are synthesized to target a broad spectrum of bacterial strains, showing potential as novel antibacterial agents. For instance, studies on various quinolone and naphthalimide derivatives, which share a similar pharmacophore with the compound , indicate their effectiveness against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized and evaluated for their antibacterial activity, showcasing moderate to significant minimum inhibitory concentration (MIC) values against different strains of bacteria, including E. coli, S. dysentry, S. aureus, and B. subtilis (Sharma & Jain, 2008).

Pharmacological Profiles and Structure-Activity Relationships

The structural features of these compounds play a crucial role in their pharmacological profiles and antimicrobial activities. Research into the synthesis, antibacterial activities, and pharmacological properties of such compounds, including their enantiomers, contributes to understanding the structure-activity relationships that underpin their efficacy. This knowledge aids in the optimization of their antimicrobial properties, potentially leading to the development of more potent and selective antimicrobial agents (Chu et al., 1991).

Role in Photochemical and Photophysical Studies

Compounds with piperazine substituents, akin to the one , are also of interest in photochemical and photophysical studies. These studies evaluate the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the core ring structure. Such investigations provide insights into the excited-state deactivation pathways, which are crucial for understanding the photostability and photo-induced electron transfer properties of these compounds (Cuquerella et al., 2006).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve investigating its mechanism of action and its potential uses in medicine or other fields .

properties

CAS RN

892291-73-5

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C29H30FN5O3

Molecular Weight

515.589

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38)

InChI Key

IFPLSJLYJAOEMU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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